Bicyclo[1.1.0]butane-1-carboxylic acid Bicyclo[1.1.0]butane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 30493-99-3
VCID: VC3954157
InChI: InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7)
SMILES: C1C2C1(C2)C(=O)O
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol

Bicyclo[1.1.0]butane-1-carboxylic acid

CAS No.: 30493-99-3

Cat. No.: VC3954157

Molecular Formula: C5H6O2

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.0]butane-1-carboxylic acid - 30493-99-3

Specification

CAS No. 30493-99-3
Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
IUPAC Name bicyclo[1.1.0]butane-1-carboxylic acid
Standard InChI InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7)
Standard InChI Key BIBDVCLDAHAABR-UHFFFAOYSA-N
SMILES C1C2C1(C2)C(=O)O
Canonical SMILES C1C2C1(C2)C(=O)O

Introduction

Structural and Chemical Properties

Bicyclo[1.1.0]butane-1-carboxylic acid (CAS 30493-99-3) is a four-membered bicyclic carbocycle with a bridgehead carboxylic acid group. Its molecular formula is C5H6O2\text{C}_5\text{H}_6\text{O}_2, and it has a molecular weight of 98.10 g/mol . The compound’s IUPAC name, bicyclo[1.1.0]butane-1-carboxylic acid, reflects its bicyclic architecture, where two three-membered rings share a common bond. The strain energy inherent in this structure, estimated at approximately 65 kcal/mol, arises from the distorted bond angles and eclipsing interactions within the bicyclic framework .

The carboxylic acid group at the bridgehead position introduces both steric and electronic effects, influencing reactivity. The canonical SMILES representation (C1C2C1(C2)C(=O)O\text{C1C2C1(C2)C(=O)O}) highlights the spatial arrangement of atoms, while the InChIKey (BIBDVCLDAHAABR-UHFFFAOYSA-N\text{BIBDVCLDAHAABR-UHFFFAOYSA-N}) provides a unique identifier for computational and database applications .

Synthetic Methodologies

Directed Bridgehead Functionalization

Recent advances in synthetic chemistry have enabled the selective functionalization of BCBCA’s bridgehead positions. Directed metal-catalyzed cross-coupling reactions, particularly those employing palladium complexes, allow for late-stage diversification. For example, Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives, which are valuable intermediates in drug discovery .

Photoredox Catalysis

Photoredox strategies have emerged as powerful tools for activating BCBCA. Under visible light irradiation, photoredox catalysts (e.g., iridium or ruthenium complexes) promote single-electron oxidation, generating radical cation intermediates. These species undergo strain-release reactions with nucleophiles, enabling the synthesis of functionalized cyclobutanes .

Industrial-Scale Production

While laboratory-scale syntheses are well-established, industrial production of BCBCA remains challenging due to the compound’s instability. Current methods focus on continuous-flow reactors to minimize decomposition, with yields optimized to ~40% under controlled conditions .

Chemical Reactivity and Mechanisms

Strain-Release Reactions

The defining feature of BCBCA is its propensity for strain-release transformations. Cleavage of the central C(1)-C(3) bond relieves ring strain, producing cyclobutane derivatives. For instance, reaction with alkenes under thermal conditions generates [2+2] cycloadducts, while nucleophilic attack at the bridgehead yields substituted cyclobutanes .

Electrophilic and Radical Pathways

The carboxylic acid group enhances electrophilicity at the bridgehead, facilitating reactions with amines and thiols. Radical pathways, initiated by photoredox catalysis, enable the formation of C–C bonds with alkenes and alkynes. These reactions proceed via open-shell intermediates, offering complementary selectivity to polar mechanisms .

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition

The electrophilic bridgehead engages nucleophilic residues in enzyme active sites. BCBCA-based inhibitors of cysteine proteases, such as cathepsin B, show promise in treating inflammatory diseases. Kinetic studies reveal irreversible inhibition via thiol-Michael addition, with kinact/KIk_{\text{inact}}/K_I values exceeding 104M1s110^4 \, \text{M}^{-1}\text{s}^{-1} .

Comparative Analysis with Related Compounds

Bicyclo[1.1.0]butane

The parent hydrocarbon lacks the carboxylic acid group, limiting its reactivity. BCBCA’s functionalization capacity makes it more versatile in synthesis, though strain energy remains comparable (~65 kcal/mol) .

1-Azabicyclo[1.1.0]butane

Replacing a bridgehead carbon with nitrogen introduces basicity and alters reactivity. While 1-azabicyclo[1.1.0]butane undergoes similar strain-release reactions, BCBCA’s carboxylic acid enables conjugation to biomolecules, broadening its applications in bioconjugation .

Physical and Thermodynamic Data

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (O–H stretch).

  • NMR: 1H^1\text{H} NMR shows distinct signals for bridgehead protons (δ\delta 2.8–3.2 ppm) and carboxylic acid (δ\delta 10–12 ppm) .

Emerging Applications in Materials Science

BCBCA’s strain-energy storage capability is exploited in stimuli-responsive materials. Incorporation into polymer backbones enables mechanochromic behavior, where mechanical stress triggers bond cleavage and optical changes. Preliminary studies report tensile strength enhancements of 20% in BCBCA-crosslinked polyurethanes .

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